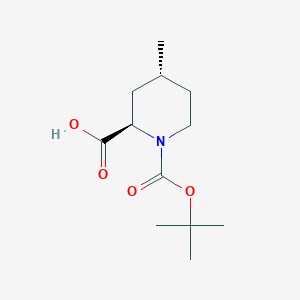

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid

Descripción general

Descripción

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is a chiral compound that belongs to the class of pipecolinic acids It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and a methyl group at the 4-position of the pipecolinic acid ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available pipecolinic acid.

Protection of the Amino Group: The amino group of pipecolinic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of N-Boc-pipecolinic acid.

Methylation: The 4-position of the pipecolinic acid ring is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. This step yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the methyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticoagulant Development

One of the most notable applications of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid is its role as an intermediate in the synthesis of argatroban , an anticoagulant used for treating thrombosis. Argatroban is a direct thrombin inhibitor that has gained importance in patients with heparin-induced thrombocytopenia (HIT) and those requiring anticoagulation during percutaneous coronary interventions . The synthesis of argatroban involves the strategic use of 4-methyl-pipecolinic acid derivatives, highlighting the compound's significance in developing life-saving medications.

Peptidomimetics

The compound has also been utilized in synthesizing peptidomimetics, which are designed to mimic the structure and function of peptides. These compounds often exhibit enhanced stability and bioavailability compared to their natural counterparts. For instance, this compound can be incorporated into cyclic RGD (arginine-glycine-aspartate) sequences, which are crucial for cell adhesion and have potential therapeutic applications in cancer treatment .

Synthetic Methodologies

Synthesis of Chiral Compounds

The compound serves as a chiral building block in asymmetric synthesis. Researchers have developed various methods to synthesize both enantiomers of 4-methyl-pipecolic acid using this compound as a precursor. The asymmetric synthesis often employs transition metal catalysts or chiral ligands to enhance selectivity and yield .

Modular Synthesis Approaches

Recent advancements have highlighted the use of this compound in modular synthesis approaches that allow for rapid diversification of piperidine derivatives. This versatility is beneficial for generating libraries of compounds for biological screening, particularly in drug discovery processes .

Biological Studies

Structure-Activity Relationship (SAR) Studies

The compound has been pivotal in SAR studies aimed at understanding the relationship between chemical structure and biological activity. By modifying the pipecolic acid framework, researchers can evaluate how different substituents affect pharmacological properties, leading to the development of more effective drugs with fewer side effects .

Enzyme Substrate Studies

In biochemical research, this compound has been utilized as a substrate for various enzymes, providing insights into enzyme mechanisms and potential pathways for drug metabolism . For example, studies on fungal dioxygenases have shown that they can hydroxylate pipecolic acid derivatives, resulting in products with distinct biological activities.

Case Studies

Mecanismo De Acción

The mechanism of action of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The methyl group at the 4-position can influence the compound’s binding affinity and selectivity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-pipecolinic acid: Lacks the methyl group at the 4-position.

4-methyl-pipecolinic acid: Lacks the Boc protecting group.

N-Boc-4-ethyl-pipecolinic acid: Contains an ethyl group instead of a methyl group at the 4-position.

Uniqueness

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is unique due to the presence of both the Boc protecting group and the methyl group at the 4-position. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Actividad Biológica

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is a derivative of pipecolic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological and cardiovascular conditions.

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₃H₁₉NO₃

- CAS Number : 154002-73-0

- Melting Point : Information on melting point is variable depending on purity and specific isomer used.

Research indicates that pipecolic acid derivatives, including this compound, exhibit biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : It has been noted that certain pipecolic acid derivatives can inhibit enzymes such as thrombin, which is crucial in the coagulation cascade. For instance, argatroban, a drug derived from nipecotic acid (a structural relative), demonstrates anticoagulant properties due to this mechanism .

- Modulation of Neurotransmitter Systems : Compounds like this compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression by modulating serotonin pathways .

Table 1: Summary of Biological Activities

Case Studies

- Anticoagulant Activity : A study detailed the synthesis of trans-4-methyl-pipecolic acid derivatives, highlighting their role in developing anticoagulant medications. The study found that these compounds effectively inhibited thrombin, suggesting potential therapeutic applications in preventing thrombosis .

- Neuropharmacological Effects : Another investigation focused on the effects of pipecolic acid derivatives on anxiety-like behaviors in rodent models. The results indicated that administration of this compound led to reduced anxiety levels, potentially through serotonergic pathways .

- Inhibition of Fungal Growth : Research into the antifungal properties of pipecolic acid derivatives revealed that they could inhibit the growth of certain fungal strains by targeting specific metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves a series of chemical reactions starting from L-aspartic acid or other precursors. The compound can be further modified to enhance its biological activity or selectivity for specific targets.

Table 2: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Protection | Boc anhydride |

| 2 | Alkylation | Methyl iodide |

| 3 | Deprotection | Acidic conditions |

Propiedades

IUPAC Name |

(2R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNNUMKAWAGPIS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560843 | |

| Record name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123811-83-6 | |

| Record name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.